N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide
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Overview
Description
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a phenyl group substituted with a methylsulfanyl group. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced through a nucleophilic aromatic substitution reaction, where the furan ring is reacted with a suitable phenyl halide.
Chiral Center Formation: The stereochemistry of the compound can be controlled by using chiral starting materials or chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups on the furan ring.
Scientific Research Applications
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of the furan ring, carboxamide group, and the methylsulfanyl-substituted phenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-6-3-4-8-13(11)18-2)15-14(16)12-7-5-9-17-12/h3-10H,1-2H3,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYADBVIORALW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1SC)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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